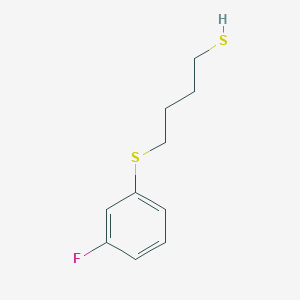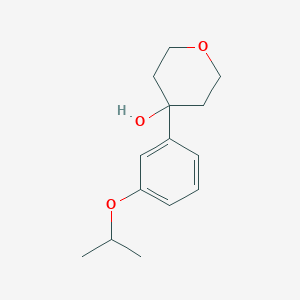
3-Cyclopentyl-1-(4-hydroxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-1-(4-hydroxyphenyl)urea is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol This compound is a urea derivative, characterized by the presence of a cyclopentyl group and a hydroxyphenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-(4-hydroxyphenyl)urea typically involves a multi-step process. One common method includes the following steps :
Nucleophilic Substitution: The initial step involves the nucleophilic substitution reaction where a cyclopentylamine reacts with an isocyanate derivative to form an intermediate.
Electrophilic Substitution: The intermediate then undergoes electrophilic substitution with a hydroxyphenyl derivative.
Oxidation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Cyclopentyl-1-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea moiety can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
科学的研究の応用
3-Cyclopentyl-1-(4-hydroxyphenyl)urea has several applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 3-Cyclopentyl-1-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways . The hydroxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with target proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1-Cyclopentyl-3-(3-hydroxyphenyl)urea: A similar compound with a different position of the hydroxy group on the phenyl ring.
Cyclopentylurea: Lacks the hydroxyphenyl group, resulting in different chemical properties and applications.
Phenylurea: Lacks the cyclopentyl group, leading to different reactivity and biological activities.
Uniqueness
3-Cyclopentyl-1-(4-hydroxyphenyl)urea is unique due to the presence of both the cyclopentyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
特性
IUPAC Name |
1-cyclopentyl-3-(4-hydroxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-7-5-10(6-8-11)14-12(16)13-9-3-1-2-4-9/h5-9,15H,1-4H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDODTQRHWSVTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














